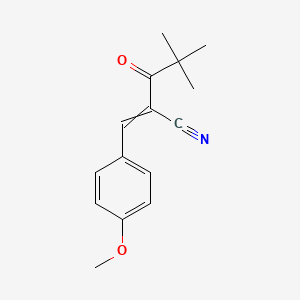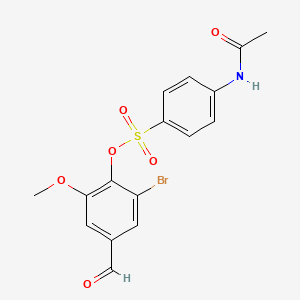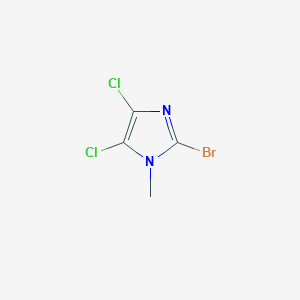
2-(2,2-Dimethylpropanoyl)-3-(4-methoxyphenyl)prop-2-enenitrile
Descripción general
Descripción
2-(2,2-Dimethylpropanoyl)-3-(4-methoxyphenyl)prop-2-enenitrile (hereafter referred to as DMPP) is a naturally occurring compound found in a variety of plants, including garlic, onions, and lemons. It is a volatile, unsaturated nitrile, which belongs to the class of compounds known as nitriles. DMPP has been studied extensively due to its potential applications in medicine, biochemistry, and other areas of research.
Aplicaciones Científicas De Investigación
Thioglucosides from Raphanus sativus L.
Research on thioglucosides isolated from the seeds of Raphanus sativus L. (radish) reveals the potential of phenylpropenoid structures in natural product synthesis. Compounds with methoxyphenyl groups have been identified, indicating the relevance of such structures in the synthesis of natural thioglucosides, which could have implications for pharmaceutical and agrochemical applications (Duan et al., 2006).
Organophosphorus Compounds Synthesis
Studies on organophosphorus compounds demonstrate the reactivity of substituted 3-oxo esters, which bear resemblance to the core structure of the compound . These studies provide insights into the synthesis of complex organophosphorus compounds, potentially useful in developing new materials and chemical intermediates (Pedersen & Lawesson, 1974).
Electro-Optical and Charge-Transport Properties
Research into the electro-optical and charge-transport properties of compounds structurally similar to "2-(2,2-Dimethylpropanoyl)-3-(4-methoxyphenyl)prop-2-enenitrile" reveals potential applications in materials science, particularly in the development of efficient hole-transport materials for electronic devices. This highlights the compound's relevance in the field of organic electronics and photonics (Irfan et al., 2015).
Analytical Chemistry Applications
The synthesis and application of similar compounds for the selective spectrophotometric determination of metals such as nickel in various matrices demonstrate the potential utility of these compounds in analytical chemistry, particularly in the development of sensitive and selective chemical sensors (Izquierdo & Carrasco, 1984).
Supramolecular Chemistry
Investigations into the crystal packing of certain compounds utilizing non-conventional interactions like N⋯π and O⋯π, rather than direct hydrogen bonding, underscore the potential of structurally related compounds in the study of supramolecular chemistry and crystal engineering. This could lead to the design of new materials with tailored properties (Zhang, Wu, & Zhang, 2011).
Propiedades
IUPAC Name |
2-[(4-methoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-15(2,3)14(17)12(10-16)9-11-5-7-13(18-4)8-6-11/h5-9H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGLVYRPWGYOFAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CC1=CC=C(C=C1)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-hydroxy[(phenylcarbonyl)amino]ethanoic acid](/img/structure/B3034177.png)


![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-methylbenzenesulfonamide](/img/structure/B3034182.png)



![1-((4-Bromophenyl)sulfonyl)-4-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3034186.png)
![1,1'-[(5aR,8aR,14aR)-5a,6,7,8,8a,9-Hexahydro-5H-[1]benzopyrano[3,2-d]xanthene-1,13-diyl]bis[1,1-di(3,5-dimethylphenylphosphine](/img/structure/B3034188.png)

![4-Bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzaldehyde](/img/structure/B3034192.png)

![7,8-dimethoxy-3-methyl-5H-indeno[1,2-b]isoxazolo[4,5-e]pyridine-4-carboxylic acid](/img/structure/B3034197.png)

